

# Introduction: Unveiling a Versatile Chemical Intermediate

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## Compound of Interest

Compound Name:	<i>tert</i> -Butyl ( <i>trans</i> -4-(2-hydroxyethyl)cyclohexyl)carbamate
Cat. No.:	B3024255
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In the landscape of pharmaceutical development and complex chemical synthesis, certain molecules emerge as indispensable building blocks. CAS number 917342-29-1, a compound known by several names, represents one such pivotal intermediate. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring with a hydroxyethyl functional group, makes it a versatile tool for medicinal chemists. This guide provides an in-depth analysis of its chemical properties, core applications, and the mechanistic principles behind its use, particularly highlighting its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a key intermediate in the synthesis of notable pharmaceuticals.

## Section 1: Chemical Identity and Physicochemical Properties

The compound is a carbamate derivative characterized by a *trans*-configured cyclohexyl ring, which imparts specific steric properties that are crucial for its synthetic applications.<sup>[1]</sup>

Systematic Name: 1,1-Dimethylethyl N-[*trans*-4-(2-hydroxyethyl)cyclohexyl]carbamate<sup>[1]</sup>

Common Synonyms:

- ***tert*-Butyl (*trans*-4-(2-hydroxyethyl)cyclohexyl)carbamate**<sup>[2][3][4]</sup>
- trans-1-(Boc-amino)-4-(2-hydroxyethyl)cyclohexane<sup>[5][6][7][8]</sup>

- trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][6]
- 2-[trans-4-[(N-tert-Butoxycarbonyl)amino]cyclohexyl]ethanol[1][7]
- Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester[1][2]

Table 1: Physicochemical and Structural Properties

Property	Value	Source(s)
CAS Number	<b>917342-29-1</b>	[1][2][3][4][5][6][7][8][9][10] [11][12][13]
Molecular Formula	C <sub>13</sub> H <sub>25</sub> NO <sub>3</sub>	[1][2][4][6][8][10][13]
Molecular Weight	243.34 g/mol (or 243.35)	[2][4][6][8][10][13]
Appearance	Off-white to yellow solid; White solid	[2][8]
Boiling Point	366.0 ± 11.0 °C (Predicted)	[2]
Density	1.03 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]
Storage Conditions	Sealed in dry, Room Temperature; Store at 0-8 °C	[2][8][12]
pKa	12.56 ± 0.40 (Predicted)	[2]
InChI Key	KTNFSGIXLVLQNK-XYPYZODXNA-N	[1]

| SMILES | N(C(OC(C)(C)C)=O)[C@H]1CCCC1 |[1] |

## Section 2: Core Applications in Drug Discovery and Development

The utility of CAS 917342-29-1 stems from its dual functionality: the Boc-protected amine allows for selective deprotection and subsequent coupling reactions, while the terminal

hydroxyl group provides a handle for further chemical modifications. This structure makes it a valuable intermediate in several therapeutic areas.

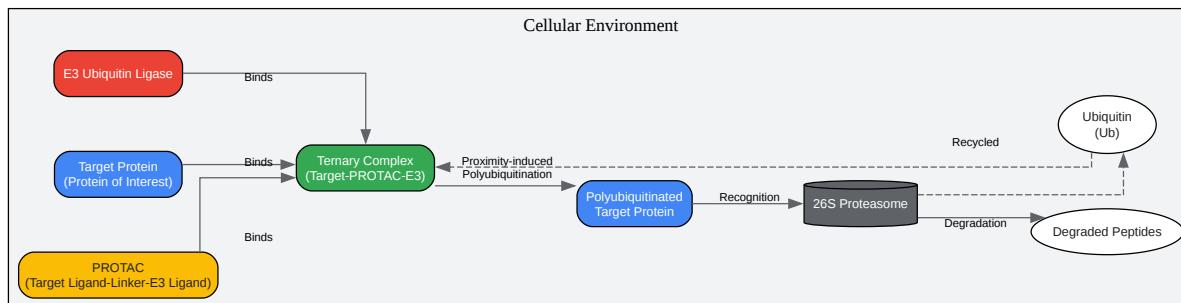
Key Synthetic Intermediate:

- Antipsychotics: It is a documented intermediate in the synthesis of Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder.[6][14]
- Antibacterial Agents: The compound is used to prepare quinolinones and their analogs, which are being investigated for the treatment of multi-drug resistant bacterial infections.[2][14]
- Kinase Inhibitors: It serves as a starting material for preparing C-2 hydroxyethyl imidazopyrrolo pyridines as Janus kinase 1 (JAK1) inhibitors and for Mer kinase inhibitors aimed at treating pediatric acute lymphoblastic leukemia.[2][14]

Advanced Role as a PROTAC Linker: Perhaps its most cutting-edge application is as a linker component in the synthesis of PROTACs.[11][13] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the cell's own ubiquitin-proteasome system.[13] The linker's length, rigidity, and chemical nature, derived from molecules like CAS 917342-29-1, are critical for the proper orientation of the target protein and the E3 ligase to form a productive ternary complex.

## Section 3: Mechanism of Action: The PROTAC Pathway

As a component of a PROTAC, this molecule does not have a mechanism of action itself but is integral to the function of the final PROTAC molecule. The diagram below illustrates the generalized mechanism of a PROTAC. The linker, for which CAS 917342-29-1 is a building block, connects the "Target Protein Ligand" and the "E3 Ligase Ligand."



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Caption: Generalized mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

## Section 4: Experimental Protocol: Synthesis

The trustworthiness of a chemical intermediate is rooted in a reliable and reproducible synthesis. The following protocol is based on a documented procedure for the preparation of **tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate**.<sup>[2]</sup>

Objective: To synthesize CAS 917342-29-1 from its precursor, ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate, via reduction.

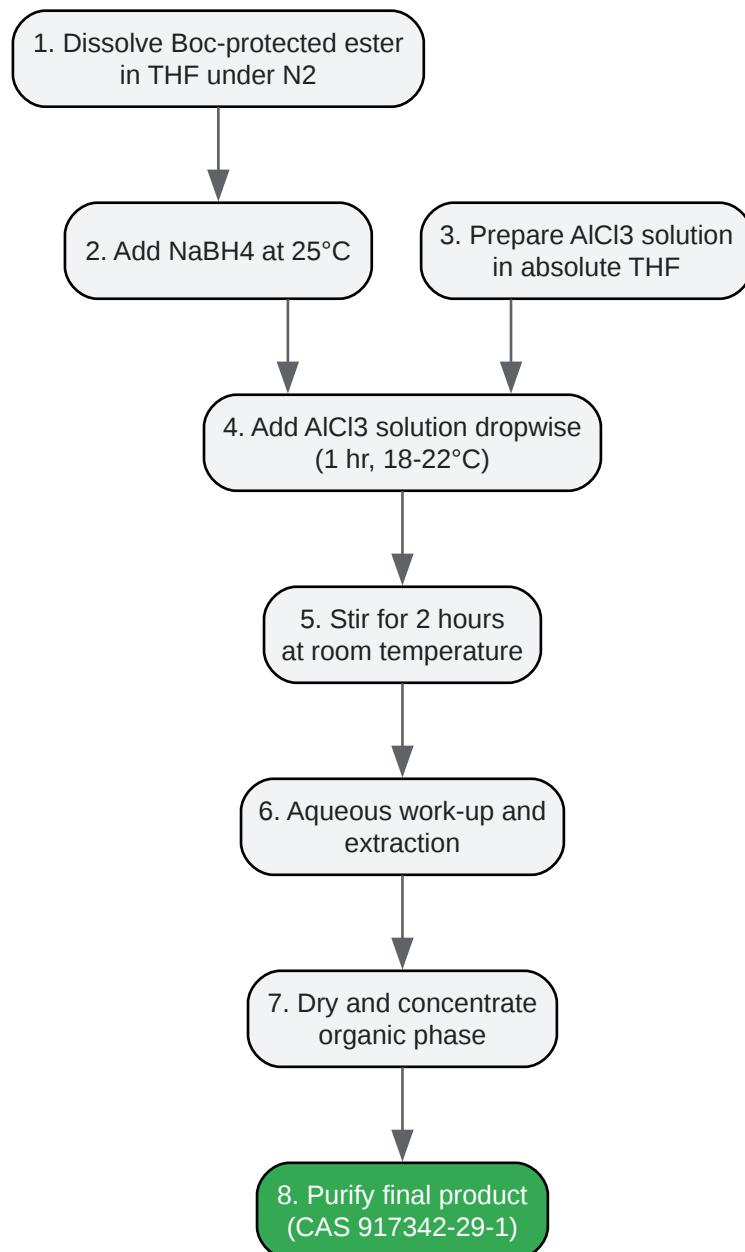
Materials:

- trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester
- Tetrahydrofuran (THF), absolute
- Sodium borohydride (NaBH<sub>4</sub>)
- Aluminium chloride (AlCl<sub>3</sub>)

- Nitrogen gas supply
- Standard laboratory glassware (e.g., round-bottom flask, dropping funnel)

**Step-by-Step Procedure:**

- **Dissolution:** Dissolve the starting material, trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester, in 460 ml of tetrahydrofuran (THF) in a suitable reaction flask under a nitrogen atmosphere.
- **Addition of Reducing Agent:** At 25°C, add 13.68 g (0.36 mol) of sodium borohydride to the solution with stirring.
- **Controlled Addition of Co-reagent:** Prepare a solution of 24.0 g (0.18 mol) of aluminium chloride in 250 ml of absolute THF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C. Continue stirring under nitrogen.
- **Reaction Completion:** After the addition is complete, stir the mixture for an additional 2 hours to ensure the reaction proceeds to completion.
- **Work-up and Purification (General Steps):** Following the reaction, a careful aqueous work-up would be performed to quench excess reagents, followed by extraction with an organic solvent. The organic layers would be combined, dried, and concentrated under vacuum to yield the crude product, which can then be purified by standard methods such as column chromatography or recrystallization.



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Caption: Workflow for the synthesis of CAS 917342-29-1 via ester reduction.

## Section 5: Broader Research Utility

Beyond its role as a pharmaceutical intermediate, CAS 917342-29-1 is valuable in other research domains:

- Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, which is useful for creating advanced drug delivery systems and diagnostic tools. [\[5\]](#)
- Polymer Science: It can be incorporated into polymer formulations to enhance properties like solubility and biocompatibility, aiding in the development of novel materials for medical applications. [\[5\]](#)
- Analytical Chemistry: It is employed in analytical methods to investigate the interactions between drugs and biological systems, providing insights for developing improved therapeutic strategies. [\[5\]](#)[\[8\]](#)

## Conclusion

CAS 917342-29-1, or **tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate**, is more than just a catalog chemical. It is a strategically designed molecule that serves as a cornerstone in the synthesis of complex pharmaceuticals, including the antipsychotic Cariprazine and various kinase inhibitors. Its growing importance as a linker in the revolutionary field of PROTACs underscores its versatility and potential to contribute to the development of next-generation therapeutics. The well-defined structure and dual functionality of this compound ensure its continued relevance and application in the hands of researchers and drug development professionals.

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- tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)
- CAS#917342-29-1 | Tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)

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